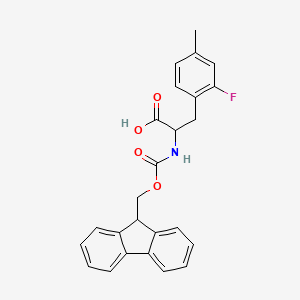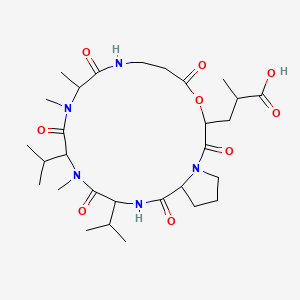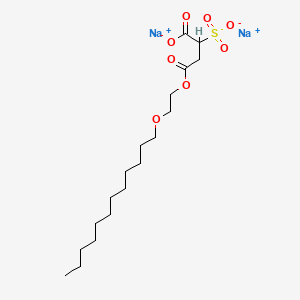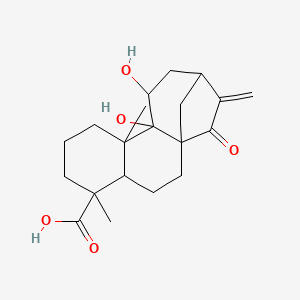![molecular formula C17H17NO6 B12303615 (2S)-2-[2-({4-Oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamido]propanoic acid](/img/structure/B12303615.png)
(2S)-2-[2-({4-Oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamido]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto Ácido (2S)-2-[2-({4-Oxo-1H,2H,3H,4H-ciclopenta[c]croman-7-il}oxi)acetamido]propanoico es una molécula orgánica compleja con aplicaciones potenciales en varios campos científicos. Este compuesto presenta una estructura única que incluye un sistema de anillos de ciclopenta[c]croman, un grupo acetamido y una porción de ácido propanoico. La presencia de estos grupos funcionales sugiere que el compuesto puede exhibir propiedades químicas y biológicas interesantes.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis del ácido (2S)-2-[2-({4-Oxo-1H,2H,3H,4H-ciclopenta[c]croman-7-il}oxi)acetamido]propanoico generalmente implica múltiples pasos, comenzando desde precursores fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del sistema de anillos de ciclopenta[c]croman: Esto se puede lograr a través de una serie de reacciones de ciclización que involucran materiales de partida apropiados como fenoles sustituidos y derivados de ciclohexanona.
Introducción del grupo acetamido: Este paso implica la reacción del derivado de ciclopenta[c]croman con un agente de acilación, como el anhídrido acético, en condiciones adecuadas para formar el grupo acetamido.
Unión de la porción de ácido propanoico: El paso final implica el acoplamiento del derivado de ciclopenta[c]croman sustituido con acetamido con un derivado de ácido propanoico adecuado, como el ácido (S)-2-bromopropanoico, en condiciones básicas para producir el compuesto objetivo.
Métodos de Producción Industrial
La producción industrial del ácido (2S)-2-[2-({4-Oxo-1H,2H,3H,4H-ciclopenta[c]croman-7-il}oxi)acetamido]propanoico puede implicar la optimización de la ruta sintética para mejorar el rendimiento y la escalabilidad. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y optimización de procesos para garantizar una calidad constante y rentabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
El compuesto ácido (2S)-2-[2-({4-Oxo-1H,2H,3H,4H-ciclopenta[c]croman-7-il}oxi)acetamido]propanoico puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio, lo que resulta en la reducción de grupos funcionales específicos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrofílica, dependiendo de la naturaleza de los sustituyentes y las condiciones de reacción.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o básico, trióxido de cromo en ácido acético.
Reducción: Hidruro de aluminio y litio en éter seco, borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas o tioles, electrófilos como haluros de alquilo, en condiciones apropiadas (por ejemplo, medio básico o ácido).
Principales Productos Formados
Oxidación: Formación de ácidos carboxílicos, cetonas o aldehídos.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados sustituidos con nuevos grupos funcionales.
Aplicaciones Científicas De Investigación
Química
En química, el ácido (2S)-2-[2-({4-Oxo-1H,2H,3H,4H-ciclopenta[c]croman-7-il}oxi)acetamido]propanoico se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas
Biología
En la investigación biológica, este compuesto puede investigarse por su potencial como molécula bioactiva. La presencia del sistema de anillos de ciclopenta[c]croman y el grupo acetamido sugiere que podría interactuar con objetivos biológicos, como enzimas o receptores, lo que lleva a posibles aplicaciones terapéuticas.
Medicina
En medicina, el ácido (2S)-2-[2-({4-Oxo-1H,2H,3H,4H-ciclopenta[c]croman-7-il}oxi)acetamido]propanoico puede estudiarse por sus posibles propiedades farmacológicas. Podría servir como un compuesto principal para el desarrollo de nuevos medicamentos dirigidos a enfermedades o afecciones específicas.
Industria
En la industria, este compuesto puede encontrar aplicaciones en el desarrollo de nuevos materiales, como polímeros o recubrimientos, debido a sus propiedades químicas únicas. También podría utilizarse en la formulación de productos químicos especiales o como intermedio en la síntesis de otros compuestos valiosos.
Mecanismo De Acción
El mecanismo de acción del ácido (2S)-2-[2-({4-Oxo-1H,2H,3H,4H-ciclopenta[c]croman-7-il}oxi)acetamido]propanoico probablemente implique interacciones con objetivos moleculares específicos, como enzimas o receptores. La estructura del compuesto le permite unirse a estos objetivos, potencialmente modulando su actividad y dando lugar a varios efectos biológicos. Las vías exactas involucradas dependerían del objetivo específico y del contexto en el que se utilice el compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido (2S)-2-[2-({4-Oxo-1H,2H,3H,4H-ciclopenta[c]croman-7-il}oxi)acetamido]butanoico: Estructura similar con una porción de ácido butanoico en lugar de ácido propanoico.
Ácido (2S)-2-[2-({4-Oxo-1H,2H,3H,4H-ciclopenta[c]croman-7-il}oxi)acetamido]pentanoico: Estructura similar con una porción de ácido pentanoico en lugar de ácido propanoico.
Ácido (2S)-2-[2-({4-Oxo-1H,2H,3H,4H-ciclopenta[c]croman-7-il}oxi)acetamido]hexanoico: Estructura similar con una porción de ácido hexanoico en lugar de ácido propanoico.
Singularidad
La singularidad del ácido (2S)-2-[2-({4-Oxo-1H,2H,3H,4H-ciclopenta[c]croman-7-il}oxi)acetamido]propanoico radica en su combinación específica de grupos funcionales y estereoquímica. La presencia del sistema de anillos de ciclopenta[c]croman, el grupo acetamido y la porción de ácido propanoico en una sola molécula proporciona un conjunto distinto de propiedades químicas y biológicas que se pueden aprovechar para diversas aplicaciones.
Propiedades
Fórmula molecular |
C17H17NO6 |
|---|---|
Peso molecular |
331.32 g/mol |
Nombre IUPAC |
2-[[2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C17H17NO6/c1-9(16(20)21)18-15(19)8-23-10-5-6-12-11-3-2-4-13(11)17(22)24-14(12)7-10/h5-7,9H,2-4,8H2,1H3,(H,18,19)(H,20,21) |
Clave InChI |
FPEZSOWXFMWHRB-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)NC(=O)COC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-(1R,3S)-3-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine, cis](/img/structure/B12303543.png)

![N-[(1S)-1-{[(1S)-4-(carbamoylamino)-1-{[4-(chloromethyl)phenyl]carbamoyl}butyl]carbamoyl}-2-methylpropyl]-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamide](/img/structure/B12303550.png)
![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-11-hydroxy-6,6,15-trimethyl-2,16-dioxa-6-azoniatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),3(8),4,11,14,17-hexaene-9,13-dione](/img/structure/B12303555.png)
![Methyl 2-({[(2S)-3-(1H-indol-3-YL)-1-methoxy-1-oxopropan-2-YL]carbamoyl}amino)-4,5-dimethoxybenzoate](/img/structure/B12303566.png)


![2-Amino-3-[4-(3-bromopropoxy)phenyl]propanoic acid;hydrochloride](/img/structure/B12303580.png)
![Rac-(3AR,6AR)-hexahydrofuro[3,4-D][1,2]oxazole](/img/structure/B12303596.png)

![(R)-(+)-7-[4(S)-(Benzyl)oxazol-2-yl]-7'-diphenylphosphino-2,2,3,3-tetrahydro-1,1-spirobiindane](/img/structure/B12303608.png)
![(2S,4R)-1-[(2S)-2-(7-aminoheptanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12303612.png)
![3-[4-methoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-2H-furan-5-one](/img/structure/B12303614.png)
